molecular formula C17H23N3O2 B2954618 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide CAS No. 2034194-60-8

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

Cat. No.: B2954618
CAS No.: 2034194-60-8
M. Wt: 301.39
InChI Key: MCARAUBAFCRJLT-NJIVVBIYSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide: is an organic compound characterized by its unique chemical structure. The compound integrates a pyrazine moiety and a cyclohexene ring, linked via a cyclohexyl ether and an amide bond. This structural composition potentially endows the compound with diverse chemical and biological properties.

Scientific Research Applications

Chemistry: : It can be a valuable intermediate in organic synthesis, providing pathways to more complex molecules.

Biology: : Its structural features may enable it to interact with various biological targets, suggesting potential as a lead compound in drug discovery.

Medicine: : Could exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects, depending on its interaction with biological molecules.

Industry: : Might be used in the synthesis of specialty chemicals or as a building block in the production of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: : To synthesize this compound, one may start with pyrazine-2-ol, reacting it with an appropriate cyclohexyl halide under basic conditions to form the ether linkage. This intermediate can then undergo amide bond formation with cyclohex-3-enecarboxylic acid or its derivatives. Reaction conditions typically involve the use of coupling agents such as EDCI (ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: : Scaling up for industrial production necessitates optimized conditions ensuring high yield and purity. Utilizing continuous flow reactors and employing green chemistry principles can enhance the efficiency and sustainability of the process. Robust purification techniques like recrystallization or column chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It might undergo oxidation at the cyclohexene ring to form epoxides or other oxidized derivatives.

  • Reduction: : The cyclohexene ring can be hydrogenated to form a more saturated derivative.

  • Substitution: : Various substitutions could occur on the pyrazine ring using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents such as m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reducing agents like H2/Pd-C (hydrogenation with palladium on carbon).

  • Halogenating reagents for substitution reactions.

Major Products: : Products from these reactions can include epoxides, saturated amides, and halogenated pyrazine derivatives, each with potentially distinct biological activities.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide exerts its effects likely involves binding to specific proteins or enzymes. The pyrazine ring, known for its electron-rich nature, may enable interactions with DNA or various enzymes, influencing cellular processes.

Comparison with Similar Compounds

When compared with similar compounds, its uniqueness can be highlighted by its structural framework, specifically the incorporation of both cyclohexene and pyrazine moieties. Similar compounds may include:

  • N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

  • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-eneacetamide

These structural analogs would offer insights into how minor modifications influence the compound’s properties and applications.

That's your detailed look at N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide . What aspect do you find most intriguing?

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-17(13-4-2-1-3-5-13)20-14-6-8-15(9-7-14)22-16-12-18-10-11-19-16/h1-2,10-15H,3-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCARAUBAFCRJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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